

A Comparative Guide to the Characterization of p-Tolyl Phenylacetate and Its Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p-Tolyl phenylacetate*

Cat. No.: *B089785*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and characterization of **p-Tolyl phenylacetate**, a versatile organic ester, with two common alternatives, benzyl acetate and phenethyl acetate. The information presented is intended to assist researchers in selecting the appropriate compound for their specific applications, ranging from flavor and fragrance formulation to intermediates in organic synthesis.

Performance Comparison

The selection of an aromatic acetate ester often depends on a combination of factors including synthetic accessibility, purity, and desired sensory or chemical properties. Below is a summary of key performance indicators for **p-Tolyl phenylacetate** and its alternatives.

Compound	Molecular Formula	Molecular Weight (g/mol)	Typical Synthesis Yield (%)	Purity (%)	Sensory Profile
p-Tolyl Phenylacetate	C ₁₅ H ₁₄ O ₂	226.27[1]	High (catalyst dependent)	>99 (GC)	Narcissus, honey-like[2]
Benzyl Acetate	C ₉ H ₁₀ O ₂	150.17[3]	88-94[4][5]	>99	Fruity, jasmine, pear[3]
Phenethyl Acetate	C ₁₀ H ₁₂ O ₂	164.20[6]	High	>98	Rosy, honey, fruity[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the synthesis and characterization protocols for **p-Tolyl phenylacetate**.

Synthesis of p-Tolyl Phenylacetate via Fischer Esterification

This protocol describes the synthesis of **p-Tolyl phenylacetate** from p-cresol and phenylacetic acid using a solid acid catalyst.[7]

Materials:

- p-Cresol
- Phenylacetic acid
- Al³⁺-montmorillonite nanoclay catalyst
- Toluene
- 5% Sodium hydroxide solution

- Saturated brine solution
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine p-cresol (50 mmol), phenylacetic acid (25 mmol), and Al^{3+} -montmorillonite nanoclay catalyst (0.5 g) in 30 mL of toluene.
- Reflux the mixture for the desired reaction time (optimized at 6 hours for high yield).
- After cooling to room temperature, filter the mixture to remove the catalyst. Wash the catalyst with toluene.
- Combine the filtrate and washings and transfer to a separatory funnel.
- Wash the organic layer with 5% sodium hydroxide solution to remove unreacted phenylacetic acid, followed by water and then a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude **p-Tolyl phenylacetate**.
- Purify the product by column chromatography or recrystallization as needed.

Characterization Methods

The synthesized **p-Tolyl phenylacetate** and its alternatives are characterized using a suite of spectroscopic techniques to confirm their structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as CDCl_3 with tetramethylsilane (TMS) as an internal standard.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using KBr pellets or as a thin film on a salt plate to identify characteristic functional group vibrations.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is performed to determine the purity of the compound and to analyze its fragmentation pattern upon electron ionization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **p-Tolyl phenylacetate**, benzyl acetate, and phenethyl acetate, allowing for a direct comparison of their structural features.

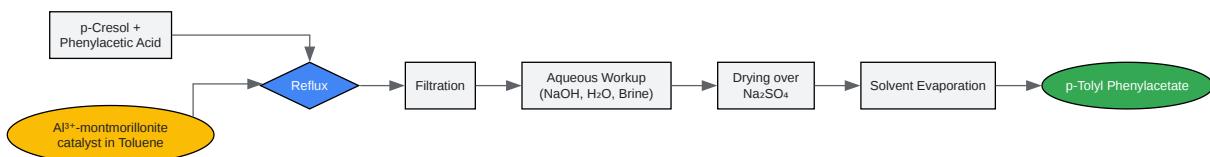
¹H NMR Spectral Data

Compound	Chemical Shift (δ , ppm) and Multiplicity
p-Tolyl Phenylacetate	2.33 (s, 3H, Ar-CH ₃), 3.85 (s, 2H, -CH ₂ -), 6.92 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 7.30–7.38 (m, 5H, Ar-H)
Benzyl Acetate	2.10 (s, 3H, -CH ₃), 5.10 (s, 2H, -CH ₂ -), 7.35 (m, 5H, Ar-H) ^[8]
Phenethyl Acetate	2.04 (s, 3H, -CH ₃), 2.94 (t, 2H, Ar-CH ₂ -), 4.28 (t, 2H, -CH ₂ -O) ^[9]

¹³C NMR Spectral Data

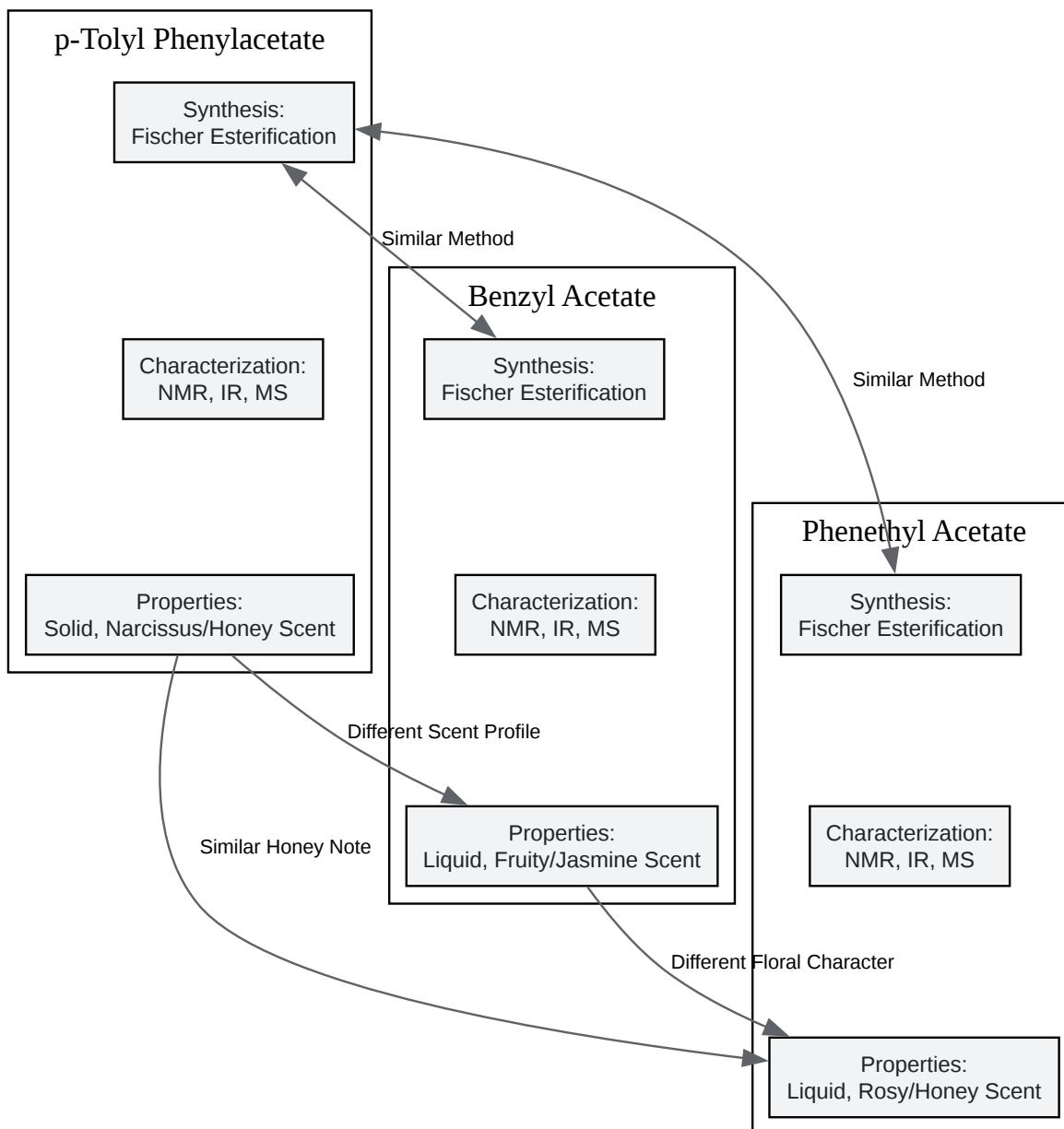
Compound	Chemical Shift (δ , ppm)
p-Tolyl Phenylacetate	20.7, 40.8, 121.1, 127.2, 128.7, 129.3, 129.8, 133.6, 135.3, 148.6, 170.0
Benzyl Acetate	20.95, 66.29, 128.22, 128.52, 135.84, 170.97 ^[8]
Phenethyl Acetate	20.87, 34.98, 64.85, 126.47, 128.41, 128.80, 137.72, 170.95 ^[8]

IR Spectral Data (Key Peaks)


Compound	Wavenumber (cm ⁻¹) and Assignment
p-Tolyl Phenylacetate	~1742 (C=O stretch, ester)
Benzyl Acetate	~1740-1745 (C=O stretch, ester)[8][10]
Phenethyl Acetate	~1740-1744 (C=O stretch, ester)[8]

Mass Spectrometry Data (Key Fragments, m/z)

Compound	Major Fragments (m/z)
p-Tolyl Phenylacetate	226 (M ⁺), 118, 108, 91[1]
Benzyl Acetate	150 (M ⁺), 108, 91, 43[10][11]
Phenethyl Acetate	164 (M ⁺), 104, 91, 43[8][12]


Visualizations

The following diagrams illustrate the synthesis workflow and a logical comparison of the compounds discussed.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **p-Tolyl Phenylacetate**.

[Click to download full resolution via product page](#)

Caption: Comparison of **p-Tolyl Phenylacetate** and alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Perfumers Apprentice - Phenethyl Acetate a.k.a Phenyl Ethyl Acetate [shop.perfumersapprentice.com]
- 2. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. scribd.com [scribd.com]
- 6. Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. Benzyl acetate(140-11-4) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ez.restek.com [ez.restek.com]
- 12. Phenethyl acetate(103-45-7) MS spectrum [chemicalbook.com]
- To cite this document: BenchChem. [A Comparative Guide to the Characterization of p-Tolyl Phenylacetate and Its Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089785#characterization-and-confirmation-of-synthesized-p-tolyl-phenylacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com